Dibenzyl Sebacate: A Comprehensive Technical Guide for Drug Development Professionals
Dibenzyl Sebacate: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
Dibenzyl sebacate (DBS), the diester of sebacic acid and benzyl alcohol, is a high molecular weight plasticizer and emollient with burgeoning potential in the pharmaceutical sciences. This technical guide offers an in-depth exploration of its core chemical and physical properties, methodologies for its synthesis and purification, and its applications within drug development. By providing a detailed analysis grounded in scientific principles, this document serves as a vital resource for researchers, formulation scientists, and professionals engaged in the advancement of drug delivery systems.
Introduction: The Rationale for Dibenzyl Sebacate in Pharmaceutical Formulations
The selection of excipients is a critical determinant in the safety, efficacy, and stability of a final drug product. Dibenzyl sebacate emerges as a compelling candidate due to its favorable toxicological profile, low volatility, and excellent compatibility with a range of pharmaceutical polymers. Unlike some traditional plasticizers, such as certain phthalates, sebacate esters are often derived from renewable sources like castor oil, aligning with the growing demand for greener and more sustainable pharmaceutical manufacturing practices.
In the context of drug development, dibenzyl sebacate's utility is primarily centered on its function as a plasticizer in polymer-based drug delivery systems and as a vehicle in topical and transdermal formulations. Its lipophilic nature and high boiling point contribute to the stability and performance of these systems.
Chemical and Physical Properties of Dibenzyl Sebacate
A thorough understanding of the physicochemical properties of dibenzyl sebacate is fundamental to its effective application.
Chemical Identity
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Chemical Name: Dibenzyl decanedioate
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Synonyms: Dibenzyl sebacate, Sebacic acid dibenzyl ester, Bis(phenylmethyl) decanedioate[1]
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CAS Number: 140-24-9
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Molecular Formula: C₂₄H₃₀O₄
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Molecular Weight: 382.49 g/mol [1]
Physical Properties
The physical characteristics of dibenzyl sebacate dictate its processing and performance attributes in various formulations.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 27-28.3 °C | TCI, CAS Common Chemistry |
| Boiling Point | ~455 °C at 760 mmHg (estimated) | [2] |
| Density | ~1.05-1.07 g/cm³ | Various |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and toluene. | [2] |
| Vapor Pressure | Very low | - |
Note: Physical properties can vary slightly based on the purity and the specific analytical method used.
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of dibenzyl sebacate is typically achieved through a Fischer-Speier esterification reaction. The following protocol outlines a standard laboratory-scale synthesis and subsequent purification.
Synthesis of Dibenzyl Sebacate
Reaction:
Sebacic Acid + 2 Benzyl Alcohol ⇌ Dibenzyl Sebacate + 2 H₂O (in the presence of an acid catalyst)
Materials:
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Sebacic acid
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Benzyl alcohol (excess)
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p-Toluenesulfonic acid (catalyst)
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Toluene (for azeotropic removal of water)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask, add sebacic acid (1.0 equivalent), benzyl alcohol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Add sufficient toluene to facilitate azeotropic removal of water using a Dean-Stark apparatus.
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Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
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Once the reaction is complete, cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine to remove any remaining aqueous impurities.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
Purification by Recrystallization
The crude dibenzyl sebacate can be purified by recrystallization to yield a high-purity solid product.
Materials:
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Crude dibenzyl sebacate
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Ethanol (95%)
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Erhlenmeyer flasks
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Hot plate
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Ice bath
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Büchner funnel and filter flask
Procedure:
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Dissolve the crude dibenzyl sebacate in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
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If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
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Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure dibenzyl sebacate should form.
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To maximize the yield, place the flask in an ice bath to further induce crystallization.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold 95% ethanol.
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Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of dibenzyl sebacate.
Applications in Drug Development
The primary role of dibenzyl sebacate in pharmaceuticals is as a plasticizer for polymeric systems, enhancing their flexibility and modifying drug release characteristics.
Plasticizer for Controlled-Release Coatings
In solid oral dosage forms, functional polymer coatings are often applied to control the rate of drug release. These polymers, such as the Eudragit® series, can be brittle. Plasticizers are incorporated to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and preventing the formation of cracks in the coating that could lead to dose dumping.
Dibutyl sebacate, a close analog of dibenzyl sebacate, has been shown to be an effective plasticizer for Eudragit® RS 30D, a common polymer used in controlled-release coatings. The replacement of dibutyl phthalate with dibutyl sebacate has been demonstrated to have a comparable plasticizing effect without altering the coalescence of the polymer particles, thus requiring no significant changes in processing parameters.[3] Given the structural similarities, dibenzyl sebacate is expected to exhibit similar beneficial properties, offering formulators a valuable alternative to traditional plasticizers.
Excipient in Topical and Transdermal Formulations
In semi-solid formulations such as creams, ointments, and gels, dibenzyl sebacate can function as an emollient and a solvent. Its emollient properties help to soften and soothe the skin, which can be beneficial for patient compliance. As a solvent, it can aid in the dissolution of lipophilic active pharmaceutical ingredients (APIs), potentially enhancing their penetration into the skin. Diethyl sebacate, another related compound, is known to facilitate the penetration of ingredients into the skin.[4]
Conclusion and Future Perspectives
Dibenzyl sebacate is a versatile and promising excipient for the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its function as an effective plasticizer and potential as a topical vehicle, make it a valuable tool for formulation scientists. The provided synthesis and purification protocols offer a practical guide for its laboratory-scale preparation, enabling further research and development. As the pharmaceutical landscape continues to evolve towards more stable, patient-centric, and sustainably sourced formulations, the role of well-characterized excipients like dibenzyl sebacate is poised to expand. Future research should focus on detailed compatibility studies with a wider range of pharmaceutical polymers and APIs, as well as in-depth investigations into its impact on the biopharmaceutical performance of various drug delivery systems.
References
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